![molecular formula C13H17NO B5330863 1-[(3-methylphenyl)acetyl]pyrrolidine](/img/structure/B5330863.png)
1-[(3-methylphenyl)acetyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-methylphenyl)acetyl]pyrrolidine, also known as MPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. MPAP belongs to the class of psychoactive substances known as Nootropics or smart drugs. Researchers have been studying MPAP's mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
1-[(3-methylphenyl)acetyl]pyrrolidine's mechanism of action is not yet fully understood. However, it has been suggested that 1-[(3-methylphenyl)acetyl]pyrrolidine acts as a selective inhibitor of monoamine oxidase B (MAO-B) enzyme, which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-[(3-methylphenyl)acetyl]pyrrolidine increases the levels of dopamine, which is a neurotransmitter that plays a crucial role in cognitive function, mood regulation, and motivation.
Biochemical and Physiological Effects
1-[(3-methylphenyl)acetyl]pyrrolidine has been shown to have several biochemical and physiological effects, including increased levels of dopamine, reduced oxidative stress, and decreased inflammation. 1-[(3-methylphenyl)acetyl]pyrrolidine has also been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(3-methylphenyl)acetyl]pyrrolidine in laboratory experiments is its ability to improve cognitive function and memory in animal models. This makes it a valuable tool for studying the mechanisms underlying learning and memory. However, one of the limitations of using 1-[(3-methylphenyl)acetyl]pyrrolidine is its potential for toxicity, which needs to be carefully monitored.
Zukünftige Richtungen
There are several potential future directions for 1-[(3-methylphenyl)acetyl]pyrrolidine research. One area of interest is its potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's. 1-[(3-methylphenyl)acetyl]pyrrolidine's ability to increase dopamine levels and reduce oxidative stress and inflammation makes it a promising candidate for the treatment of these diseases. Another area of interest is its potential as a cognitive enhancer in healthy individuals. 1-[(3-methylphenyl)acetyl]pyrrolidine's ability to improve cognitive function and memory could have significant implications for students, professionals, and the elderly.
Conclusion
In conclusion, 1-[(3-methylphenyl)acetyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. 1-[(3-methylphenyl)acetyl]pyrrolidine's mechanism of action, biochemical and physiological effects, and potential applications in various fields of research have been extensively studied. Future research directions include investigating its potential therapeutic effects in neurodegenerative diseases and its potential as a cognitive enhancer in healthy individuals.
Synthesemethoden
1-[(3-methylphenyl)acetyl]pyrrolidine can be synthesized through the reaction of 3-methylbenzoyl chloride with pyrrolidine in the presence of a base. The resulting product, 1-[(3-methylphenyl)acetyl]pyrrolidine, is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(3-methylphenyl)acetyl]pyrrolidine has been extensively studied for its potential therapeutic effects in various fields of research. It has been found to have neuroprotective, anti-inflammatory, and anti-oxidant properties. 1-[(3-methylphenyl)acetyl]pyrrolidine has also been shown to improve cognitive function and memory in animal models.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-5-4-6-12(9-11)10-13(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHDMVNOCRNKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198336 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5330786.png)
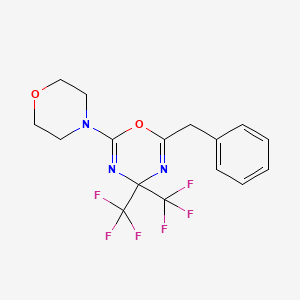
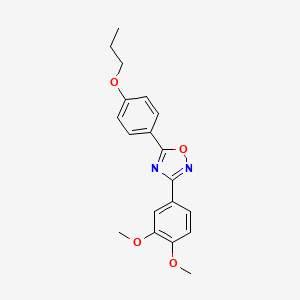
![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
![7-acetyl-6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5330844.png)
![6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5330848.png)
![(3R*,3aR*,7aR*)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5330853.png)
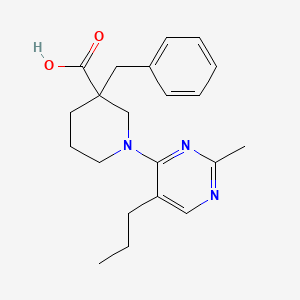
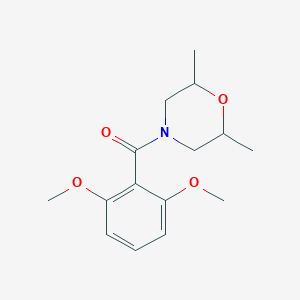
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5330886.png)
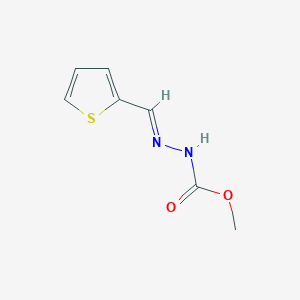
![7-(3-chlorophenyl)-4-[(2,2-difluorocyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5330895.png)
![N-{4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5330908.png)